Methyl 2,3-dimethylbutanoate
Description
Methyl 2,3-dimethylbutanoate (CAS: 30540-29-5) is a branched-chain ester with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.187 g/mol. Its structure comprises a methyl ester group attached to a 2,3-dimethylbutanoic acid backbone, characterized by two methyl substituents on adjacent carbon atoms of the four-carbon chain. The compound is listed under multiple synonyms, including Butanoic acid, 2,3-dimethyl-, methyl ester and Methyl-2,3-dimethylbutanoat . It has been historically cataloged in chemical databases (e.g., ChemSpider ID: 454011) but is currently marked as discontinued in commercial inventories, as noted by CymitQuimica .
Properties
IUPAC Name |
methyl 2,3-dimethylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-5(2)6(3)7(8)9-4/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXGEYQXFJAIBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,3-dimethylbutanoate can be synthesized through the esterification reaction of 2,3-dimethylbutanoic acid with methanol. The reaction is typically catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the esterification process is scaled up using continuous flow reactors. The reaction mixture of 2,3-dimethylbutanoic acid and methanol is passed through a reactor containing an acid catalyst. The product is then separated and purified through distillation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Grignard reagents or organolithium compounds in anhydrous ether.
Major Products Formed:
Oxidation: 2,3-dimethylbutanoic acid or 2,3-dimethylbutanone.
Reduction: 2,3-dimethylbutanol.
Substitution: Various alkyl or aryl derivatives depending on the nucleophile used.
Scientific Research Applications
Overview
Methyl 2,3-dimethylbutanoate serves as a building block in the synthesis of active pharmaceutical ingredients (APIs). Its structural properties allow it to participate in multi-step synthesis processes.
Case Studies
Research has demonstrated that derivatives of this compound exhibit promising biological activities. For example, compounds synthesized from this ester have shown potential as analgesics and anti-inflammatory agents. The ability to modify the compound's structure leads to variations in pharmacological effects, making it a valuable precursor in drug development .
Overview
In analytical chemistry, this compound is utilized as a reference standard in chromatographic techniques and mass spectrometry. Its unique properties facilitate the identification and quantification of other substances.
Application Methods
- Chromatography: Used for calibration of instruments.
- Mass Spectrometry: Acts as a comparison standard for complex mixtures.
Results Summary
The incorporation of this compound has improved the accuracy and reliability of analytical measurements, aiding in the identification of unknown compounds .
Overview
This compound is used in the flavor and fragrance industry due to its fruity aroma. It is incorporated into various formulations for food flavoring and perfumes.
Application Methods
- Blended with other aroma chemicals.
- Tested for safety compliance in food products.
Results Summary
This compound has contributed to consumer products that enhance sensory experiences, leading to its widespread use in the food and cosmetic industries .
Overview
In agriculture, this compound can be synthesized into pesticide formulations. Its role as an active ingredient supports pest management strategies.
Application Methods
- Combined with other chemicals to create effective pesticides.
- Undergoes rigorous testing for efficacy and environmental impact.
Results Summary
Pesticides containing this compound have demonstrated effectiveness against various pests, with ongoing studies assessing their long-term safety .
Overview
The compound is utilized as a solvent in industrial applications due to its ability to dissolve a variety of substances effectively.
Application Methods
- Employed in chemical manufacturing processes.
- Used for cleaning purposes where solvency is necessary.
Results Summary
Its application as a solvent has streamlined numerous industrial processes, proving beneficial in chemical synthesis and product formulation .
Overview
In material science, this compound acts as a monomer or modifying agent in polymerization reactions.
Application Methods
- Used in free radical and condensation polymerizations.
- Incorporated into surface treatments to enhance material properties.
Results Summary
The addition of this compound has led to materials with improved durability and resistance to degradation under stress conditions .
Mechanism of Action
The mechanism of action of methyl 2,3-dimethylbutanoate primarily involves its ester functional group. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial for its potential use in drug delivery, where the compound can be designed to release active pharmaceutical ingredients in a controlled manner.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of methyl 2,3-dimethylbutanoate, a comparative analysis with structurally related esters is provided below. Key compounds include amino-functionalized derivatives, fluorinated analogs, and aromatic-substituted esters.
Table 1: Structural and Functional Comparison of this compound and Related Esters
Key Comparative Insights
Amino-substituted analogs (e.g., methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride) exhibit salt forms (e.g., HCl), improving solubility and stability for pharmaceutical applications .
Applications: While this compound lacks explicit application data, amino- and fluorinated derivatives are pivotal in drug discovery, serving as intermediates for C–H bond functionalization or bioactive molecule synthesis . Aromatic-substituted esters like methyl 2-benzoylamino-3-oxobutanoate are precursors for heterocyclic compounds (e.g., pyridines or pyrroles) due to their ketone and benzoylamino reactivity .
Physicochemical Properties: The branched alkyl chain of this compound likely confers lower polarity compared to cyclobutane or aromatic analogs, influencing solubility and volatility. Fluorinated derivatives (e.g., trifluoroethylamino-substituted esters) exhibit enhanced metabolic stability and electronegativity, critical for medicinal chemistry .
Biological Activity
Methyl 2,3-dimethylbutanoate (MDMB) is an organic compound classified as an ester derived from 2,3-dimethylbutanoic acid. This compound has garnered attention for its potential biological activities, particularly in the context of synthetic cannabinoid research. This article aims to provide a comprehensive overview of the biological activity of MDMB, including its mechanisms of action, relevant case studies, and research findings.
This compound has the molecular formula and a molecular weight of approximately 130.19 g/mol. It features a branched alkyl chain with two methyl groups at the second and third carbon positions of the butanoate backbone. The synthesis of MDMB typically involves the esterification of 2,3-dimethylbutanoic acid with methanol under reflux conditions, followed by purification methods such as distillation or chromatography.
Research indicates that MDMB acts primarily as an agonist at the cannabinoid receptor type 2 (CB2) . The interaction with CB2 receptors suggests potential implications in modulating pain, inflammation, and other physiological processes. The biological activity of MDMB can be attributed to its structural features that allow it to engage with various molecular targets within the endocannabinoid system.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Agonistic Activity : MDMB has been identified as a synthetic cannabinoid that primarily activates CB2 receptors. This interaction can lead to various physiological effects, including anti-inflammatory responses and modulation of pain perception.
- Potential Therapeutic Applications : Given its CB2 receptor agonism, MDMB may have applications in treating conditions such as chronic pain and inflammatory diseases. However, further studies are necessary to establish its safety and efficacy in clinical settings.
Study on Synthetic Cannabinoids
In a study examining synthetic cannabinoids, it was found that compounds like MDMB exhibit varied effects due to their interaction with the endocannabinoid system. These effects include:
- Pain Relief : Synthetic cannabinoids have been shown to reduce pain in animal models through CB2 receptor activation.
- Anti-inflammatory Effects : Research indicates that CB2 agonists can mitigate inflammation, suggesting potential applications in treating inflammatory disorders.
Toxicological Assessments
A critical aspect of studying synthetic cannabinoids like MDMB is understanding their safety profile. Reports indicate that while some synthetic cannabinoids exhibit therapeutic potential, they also pose risks for adverse effects. For instance, cases involving synthetic cannabinoids have reported symptoms ranging from mild sedation to severe toxicity requiring hospitalization .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with related compounds is useful:
| Compound Name | Molecular Formula | Primary Action |
|---|---|---|
| Methyl 2-hydroxy-3-methylbutanoate | C6H12O3 | CB1 receptor agonist |
| Methyl 4-amino-2-hydroxy-3-methylbutanoate | C7H15NO3 | Potential analgesic properties |
| (R)-tert-Butyl 2-hydroxybutanoate | C8H16O3 | Involved in metabolic pathways |
This table highlights how structural variations can influence the biological activity of these compounds.
Q & A
Basic: What are the optimal reaction conditions for synthesizing methyl 2,3-dimethylbutanoate derivatives?
Answer:
Synthesis protocols often involve multi-step reactions under controlled conditions. For example, methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride is synthesized via reductive amination using borane-pyridine at 0°C under nitrogen, followed by purification via C18 reverse-phase chromatography . Key factors include:
- Temperature control : Critical for minimizing side reactions (e.g., 0°C for borane-pyridine addition).
- Solvent selection : Ethyl acetate and methanol are common for extractions and solubility.
- Catalyst use : Pyridine and cesium carbonate aid in deprotonation and coupling reactions.
- Purification : Reverse-phase chromatography (acetonitrile/water) ensures high purity (>79% yield) .
Basic: What spectroscopic techniques are used to characterize this compound derivatives?
Answer:
Standard methods include:
- 1H-NMR : For structural confirmation (e.g., methylene protons at δ 3.79 ppm and tert-butyl protons at δ 1.02 ppm in DMSO-d6) .
- LCMS : To verify molecular weight (e.g., m/z 411.5 [M+H]+) and retention time (1.03 minutes under SQD-AA05 conditions) .
- HPLC : For purity assessment and tracking reaction progress .
Advanced: How can researchers resolve discrepancies in NMR data for diastereomeric mixtures of this compound derivatives?
Answer:
Diastereomers may exhibit overlapping peaks due to similar chemical environments. Methodological approaches include:
- Deuterated solvents : To sharpen splitting patterns (e.g., DMSO-d6 in ) .
- Variable-temperature NMR : To distinguish dynamic rotational barriers.
- 2D NMR (COSY, NOESY) : For spatial correlation of protons and stereochemical assignment.
- Chiral derivatization : Using agents like Mosher’s acid to enhance resolution .
Advanced: How does this compound undergo fragmentation in mass spectrometry for structural elucidation?
Answer:
Ethyl 2,3-dimethylbutanoate undergoes McLafferty rearrangement , a six-membered transition state involving γ-hydrogen transfer and cleavage. Key steps:
Hydrogen abstraction : A γ-hydrogen is transferred to the carbonyl oxygen.
Alpha cleavage : The bond between α- and β-carbons breaks, forming an enol and a neutral alkene.
Fragment m/z : Predictions align with observed peaks (e.g., m/z 144 for the parent ion and smaller fragments from subsequent losses) .
Advanced: What strategies are effective for enantiomeric resolution of chiral this compound derivatives?
Answer:
- Chiral chromatography : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak® AD-H).
- Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer.
- Derivatization with chiral auxiliaries : Temporarily attach groups like (R)- or (S)-1-phenylethylamine to enhance separation .
Advanced: How can researchers assess the thermal stability of this compound under reaction conditions?
Answer:
- Thermogravimetric analysis (TGA) : Quantifies decomposition temperatures.
- Differential scanning calorimetry (DSC) : Identifies phase transitions and exothermic/endothermic events.
- Accelerated aging studies : Expose samples to elevated temperatures (e.g., 80°C under nitrogen) and monitor degradation via HPLC .
Advanced: What analytical methods are recommended for identifying byproducts in this compound synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
